

## Preclinical Data on CCT241736: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **CCT241736**, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile and therapeutic potential of this compound.

**Core Compound Properties** 

Property	Value	Reference
Mechanism of Action	Dual inhibitor of FLT3 and Aurora kinases	[1][2]
Therapeutic Target	Acute Myeloid Leukemia (AML), particularly with FLT3- ITD mutations	[1][2][3]
Key Features	Orally bioavailable, potent, and selective. Active against quizartinib-resistant models.	[2][4][5]

## **Biochemical Activity**



**CCT241736** demonstrates potent inhibitory activity against wild-type and mutated forms of FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) are summarized below.

Target	Kd (nM)	Reference
FLT3 (Wild-Type)	6.2	[1]
FLT3-ITD	38	[1]
FLT3-D835Y	14	[2]
Aurora Kinase A	7.5	[1]
Aurora Kinase B	48	[1]

## In Vitro Cellular Activity

The anti-proliferative activity of **CCT241736** has been evaluated in various human cancer cell lines, particularly those relevant to AML. The half-maximal growth inhibition (GI50) values are presented below.

Cell Line	Description	GI50 (μM)	Reference
MOLM-13	Human AML, FLT3-ITD positive	0.1	[4]
MV4-11	Human AML, FLT3-ITD positive	0.29	[4]
KG-1a	Human AML, FLT3 wild-type	1	[4]
HCT116	Human colon carcinoma	Not specified	[1]
MOLM-13-RES	Quizartinib-resistant MOLM-13	0.18	[2]

## **Pharmacokinetics**



Pharmacokinetic studies in preclinical species have demonstrated that **CCT241736** possesses favorable properties for further development, including high oral bioavailability and moderate to low clearance.[1]

Species	Clearance (mL/min/kg)	Oral Bioavailability (%)	Caco-2 Permeability (cm/s)
Mouse	48	79-100	18.6 x 10 <sup>-6</sup>
Rat	4.57	79-100	Not specified

In vitro metabolism studies have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the biotransformation of **CCT241736** in humans.[1][6] A cytochrome P450 inhibition screen revealed no significant inhibition of major CYP isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, or CYP3A4), with all IC50 values being greater than 10  $\mu$ M.[1]

## **In Vivo Efficacy**

**CCT241736** has shown significant anti-tumor activity in mouse xenograft models of human AML.

Xenograft Model	Dosing	Outcome	Reference
MOLM-13 (FLT3-ITD)	50 and 100 mg/kg, p.o., b.i.d.	Dose-dependent tumor growth inhibition	[1][4]
MV4-11 (FLT3-ITD)	Not specified	Strong inhibition of tumor growth	[1]
MOLM-13-RES	100 mg/kg, p.o., b.i.d.	Inhibition of tumor growth in quizartinib- resistant model	[2]

Pharmacodynamic studies in these models confirmed target engagement, as evidenced by the modulation of downstream biomarkers such as phosphorylated STAT5 and phosphorylated Histone H3.[1][3]



# Experimental Protocols Cell Proliferation Assay (MTS)

Objective: To determine the anti-proliferative activity of **CCT241736** in cancer cell lines.

#### Methodology:

- Cancer cell lines (e.g., MOLM-13, MV4-11, KG-1a) are seeded in 96-well plates at a density of 2 x 10^5 cells/100  $\mu$ L.[2][4]
- Cells are treated with varying concentrations of CCT241736 or vehicle control (0.2% DMSO)
   for 72 hours.[2][4]
- Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) from Promega.[2][4]
- Absorbance is measured at 490 nm using a microplate reader.[4]
- GI50 values are calculated from the dose-response curves.

### **Human Tumor Xenograft Models**

Objective: To evaluate the in vivo anti-tumor efficacy of **CCT241736**.

#### Methodology:

- Cell Implantation: Athymic nude mice are subcutaneously injected with 2 x 10<sup>6</sup> MOLM-13 or MV4-11 cells.[4]
- Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers.
- Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. CCT241736 is administered orally (p.o.) at doses ranging from 50 to 100 mg/kg, typically twice daily (b.i.d.).[1][4]
- Efficacy Assessment: The primary endpoint is the inhibition of tumor growth compared to the vehicle-treated control group.



 Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of downstream biomarkers (e.g., p-STAT5, p-Histone H3) by methods such as Western blotting to confirm target engagement.[3]

## **Pharmacodynamic Marker Analysis (Western Blot)**

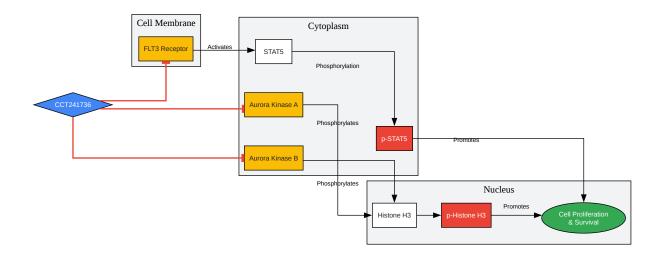
Objective: To assess the inhibition of FLT3 and Aurora kinase signaling pathways in tumor tissues.

#### Methodology:

- Protein Extraction: Protein lysates are prepared from tumor tissues excised from xenograft models.
- Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with specific primary antibodies against phosphorylated STAT5 (a downstream marker of FLT3) and phosphorylated Histone H3 (a substrate of Aurora kinases).[3][4]
- Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method. The levels of phosphorylated proteins are normalized to total protein levels.

## Signaling Pathways and Experimental Workflows

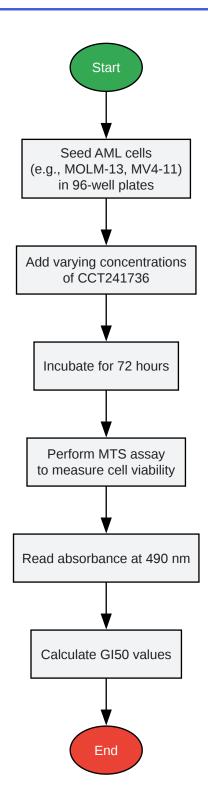




Click to download full resolution via product page

Caption: CCT241736 inhibits FLT3 and Aurora kinase signaling pathways.

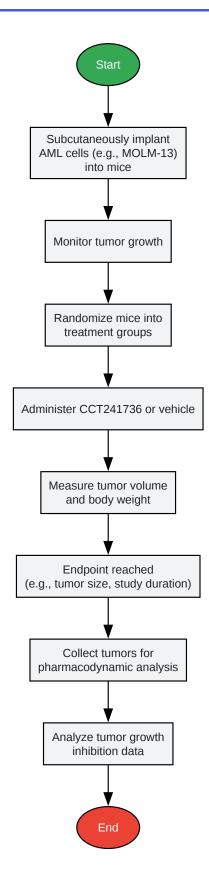




Click to download full resolution via product page

Caption: Workflow for in vitro cell proliferation (MTS) assay.





Click to download full resolution via product page

Caption: Workflow for in vivo AML xenograft efficacy study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- To cite this document: BenchChem. [Preclinical Data on CCT241736: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606547#preclinical-data-on-cct241736]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com